BenchChemオンラインストアへようこそ!

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid

Physicochemical profiling pKa modulation Permeability optimization

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid (CAS 1780345-54-1) is an N-Boc-protected, gem-difluorinated pyrrolidine-3-acetic acid derivative with molecular formula C11H17F2NO4 and molecular weight 265.25 g/mol. The compound belongs to the class of fluorinated saturated N-heterocyclic amines, a privileged scaffold family in drug discovery that constitutes the third most common heterocycle in newly approved pharmaceutical structures.

Molecular Formula C11H17F2NO4
Molecular Weight 265.257
CAS No. 1780345-54-1
Cat. No. B2900123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid
CAS1780345-54-1
Molecular FormulaC11H17F2NO4
Molecular Weight265.257
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O
InChIInChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
InChIKeyOIHFYVFPPURWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid (CAS 1780345-54-1): A Gem-Difluorinated Pyrrolidine Building Block for Medicinal Chemistry


2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid (CAS 1780345-54-1) is an N-Boc-protected, gem-difluorinated pyrrolidine-3-acetic acid derivative with molecular formula C11H17F2NO4 and molecular weight 265.25 g/mol . The compound belongs to the class of fluorinated saturated N-heterocyclic amines, a privileged scaffold family in drug discovery that constitutes the third most common heterocycle in newly approved pharmaceutical structures . Its defining feature—a gem-difluoro substitution at the pyrrolidine 4-position—imparts distinct physicochemical properties compared to non-fluorinated pyrrolidine analogs, including modulated basicity, altered lipophilicity, and enhanced metabolic stability [1]. These attributes make it a strategic intermediate for constructing bioactive molecules targeting central nervous system disorders, metabolic diseases, and cardiovascular conditions [2].

Why Non-Fluorinated Pyrrolidine-3-Acetic Acid Building Blocks Cannot Substitute for CAS 1780345-54-1 in Drug Discovery Programs


Non-fluorinated pyrrolidine-3-acetic acid derivatives (e.g., CAS 175526-97-3, MW 229.27) share the same N-Boc-protected pyrrolidine-3-acetate scaffold but lack the gem-difluoro substitution at the 4-position . This absence fundamentally alters the physicochemical profile that governs downstream pharmacokinetic behavior. Systematic studies demonstrate that gem-difluorination at the pyrrolidine 4-position reduces amine basicity by approximately ΔpKa = 3.1 units compared to the parent heterocycle, shifting the conjugate acid pKa from ~11.3 (pyrrolidine) to ~8.2 (4,4-difluoropyrrolidine) [1]. This modulation directly impacts the fraction of neutral species available for passive membrane permeation at physiological pH—a critical determinant of oral bioavailability and CNS penetration . Furthermore, the electron-withdrawing fluorine atoms confer resistance to oxidative metabolism at the adjacent methylene positions, a property absent in the non-fluorinated analog [1]. Consequently, substituting the gem-difluorinated building block with its non-fluorinated counterpart during lead optimization can unpredictably alter compound basicity, permeability, metabolic stability, and ultimately in vivo efficacy—rendering simple analog interchange scientifically unjustifiable without comparative profiling data.

Quantitative Differentiation Evidence: CAS 1780345-54-1 Versus Closest Analogs and In-Class Alternatives


Amine Basicity Modulation: ~800-Fold Reduction in Protonated Fraction at Physiological pH Versus Non-Fluorinated Pyrrolidine

The gem-difluoro substitution at the pyrrolidine 4-position reduces the conjugate acid pKa of the pyrrolidine nitrogen by approximately 3.1 units relative to the parent unsubstituted pyrrolidine (pKa ~11.3). This corresponds to an observed ΔpKa of 3.14 for the 4,4-difluoropyrrolidine scaffold compared to its non-fluorinated counterpart, consistent with the ΔpKa of 3.15 measured for the analogous 4,4-difluoropiperidine system [1]. At physiological pH (7.4), this pKa shift reduces the fraction of the protonated (membrane-impermeant) amine species from >99.9% (pKa 11.3) to approximately 13.7% (pKa 8.2), representing an ~800‑fold decrease in the protonated-to-neutral ratio . This modulation is critical for achieving passive membrane permeability in drug candidates derived from this building block.

Physicochemical profiling pKa modulation Permeability optimization

Metabolic Stability: High Intrinsic Microsomal Clearance Resistance Demonstrated for 4,4-Difluoropyrrolidine Class

In a comprehensive study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) measurements were performed across azetidine, pyrrolidine, and piperidine derivative series. All compounds studied—including the 4,4-difluoropyrrolidine class—demonstrated high metabolic stability, with the sole exception of the 3,3-difluoroazetidine derivative [1]. The gem-difluoro motif at the pyrrolidine 4-position effectively blocks oxidative metabolism at the adjacent methylene positions, a metabolic soft spot in non-fluorinated pyrrolidine-containing compounds. This resistance to cytochrome P450-mediated oxidation is attributable to the strong electron-withdrawing inductive effect of the vicinal fluorine atoms, which deactivates the C–H bonds toward hydrogen atom abstraction [2].

Drug metabolism Microsomal stability Fluorine-mediated metabolic blocking

Oral Bioavailability Enhancement: Gem-Difluoropyrrolidine Improves Rat Oral F from ~0% to 22% in Head-to-Head Inhibitor Study

In a direct head-to-head comparison of neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a gem-CF2 moiety adjacent to an amino group in the pyrrolidine-containing inhibitor tail increased rat oral bioavailability (F) from essentially 0% (non-fluorinated parent molecule) to 22% (gem-difluorinated analog) [1]. This ~22-percentage-point absolute gain was mechanistically attributed to the pKa-lowering effect of gem-difluorination, which reduced the fraction of permanently protonated, membrane-impermeant amine species under physiological conditions. The difluorinated compound achieved a Ki of 36 nM against nNOS with 3,800-fold selectivity over eNOS and 1,400-fold selectivity over iNOS, demonstrating that the bioavailability improvement did not compromise target potency or isoform selectivity [1].

Oral bioavailability nNOS inhibitors Gem-difluorination CNS drug delivery

Lipophilicity Modulation: Predicted LogP of 0.98 Confers Balanced Polarity Relative to Non-Fluorinated and Alternative Heterocyclic Building Blocks

The predicted LogP of 2-(1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid is 0.98, as reported by multiple authoritative databases . By comparison, the non-fluorinated analog 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 175526-97-3) has a predicted LogP of approximately 1.2–1.4 (estimated from the absence of fluorine atoms, which generally increase polarity via inductive effects) . The systematic study by Melnykov et al. demonstrated that gem-difluorination of saturated heterocyclic amines modulates LogP in a conformation-dependent manner, with 4,4-difluoropyrrolidines occupying a distinct region of pKa–LogP chemical space compared to both non-fluorinated and mono-fluorinated analogs—providing an extension of available physicochemical property ranges for rational lead optimization [1]. The predicted pKa of the carboxylic acid moiety is 4.65 ± 0.10, indicating that the acetic acid side chain will be predominantly ionized at physiological pH, contributing to aqueous solubility while the fluorinated pyrrolidine core provides balanced lipophilicity .

Lipophilicity optimization LogP Drug-likeness Building block selection

Regiochemical Differentiation: 4,4-Gem-Difluoro Substitution Provides Superior pKa Modulation Compared to 3,3-Difluoro Isomers

Within the family of gem-difluorinated pyrrolidine building blocks, the substitution position critically determines the magnitude of amine basicity modulation. The Melnykov et al. systematic study demonstrated that 4,4-difluoropyrrolidine derivatives experience a ΔpKa reduction of 3.14 units relative to the parent non-fluorinated heterocycle, whereas 3,3-difluoropyrrolidine isomers exhibit a smaller ΔpKa due to the increased through-bond distance between the basic nitrogen center and the gem-difluorinated fragment [1]. Specifically, the isomeric amine with the difluoro group at the 3-position (compound 22 in the study) demonstrates a pKa of 9.41—substantially higher (more basic) than the 4,4-difluoro isomer (pKa ~8.2), resulting in a diminished fraction of neutral, membrane-permeable species at physiological pH [1]. This positional effect arises because the through-space inductive effect of fluorine decays rapidly with distance; fluorine atoms at the 4-position are in closer spatial proximity to the pyrrolidine nitrogen than those at the 3-position, maximizing the electron-withdrawing impact [2].

Regiochemistry Structure-property relationships Fluorine positional effects

Conformational Pre-Organization: Gauche and Anomeric Effects in 4,4-Difluoropyrrolidines Favor Bioactive Conformations

The gem-difluoro substitution at the pyrrolidine 4-position induces stereoelectronic effects that influence ring conformation in ways distinct from non-fluorinated or mono-fluorinated analogs. The strong electron-withdrawing fluorine atoms engage in hyperconjugative interactions (σ*C–F ← σC–H) and experience a fluorine gauche effect when positioned vicinal to electron-donating groups, stabilizing specific pyrrolidine ring puckers [1]. A dedicated computational and experimental study on regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines demonstrated that 4,4-difluoropyrrolidines adopt preferred conformations that differ from those of 3,3-difluoro and 3,4-difluoro isomers [2]. The energy difference between stable conformers can exceed 1–2 kcal/mol, meaning that the 4,4-difluoro building block pre-organizes the pyrrolidine ring into a defined three-dimensional shape. This conformational bias can translate into enhanced binding affinity when the locked conformation matches the target protein's binding site geometry [1].

Conformational analysis Gauche effect Fluorine stereoelectronic effects Bioactive conformation

Optimized Application Scenarios for 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid (CAS 1780345-54-1) in Drug Discovery and Chemical Biology


CNS-Penetrant Lead Optimization Requiring Controlled Amine Basicity for Blood-Brain Barrier Permeation

In CNS drug discovery programs where the pyrrolidine-3-acetic acid scaffold is employed as a GABA-uptake inhibitor pharmacophore or as a conformational constraint for neurotransmitter mimetics, the 4,4-difluoro substitution provides a critical advantage: its ΔpKa of approximately 3.1 units (to pKa ~8.2) increases the neutral amine fraction at physiological pH by roughly 800-fold relative to the non-fluorinated scaffold [1]. This directly addresses the well-documented limitation of pyrrolidine-3-acetic acid derivatives (e.g., homo-β-proline) as GABA-uptake inhibitors—their inability to permeate the blood-brain barrier [2]. Researchers synthesizing cyclic GABA analogs with improved CNS exposure should select CAS 1780345-54-1 as the starting building block to pre-install the permeability-enabling gem-difluoro motif.

Oral Bioavailability Rescue of Pyrrolidine-Containing Lead Series with Poor Systemic Exposure

When a lead series incorporating a pyrrolidine-3-acetic acid core demonstrates promising in vitro potency but undetectable oral bioavailability (F < 5%), the introduction of the 4,4-difluoro motif can fundamentally alter pharmacokinetic behavior [1]. The JACS 2010 nNOS inhibitor study provides direct precedent: gem-difluorination adjacent to the pyrrolidine amine increased rat oral F from essentially 0% to 22% [1]. This ~22-percentage-point gain was achieved without compromising target affinity (Ki = 36 nM) or isoform selectivity (≥1,400-fold). Teams encountering similar bioavailability bottlenecks should prioritize CAS 1780345-54-1 for the synthesis of gem-difluorinated analogs to determine whether the pKa-mediated permeability enhancement generalizes to their chemotype.

Metabolic Soft-Spot Blocking in Pyrrolidine-Containing Drug Candidates

For drug candidates where in vitro microsomal incubation or in vivo pharmacokinetic studies identify oxidative metabolism at the pyrrolidine ring methylene positions as a clearance mechanism, the 4,4-difluoro substitution provides a metabolically stable alternative [1]. The Melnykov et al. systematic study demonstrated high intrinsic microsomal stability across all 4,4-difluoropyrrolidine derivatives tested, consistent with the electron-withdrawing fluorine atoms deactivating adjacent C–H bonds toward cytochrome P450-mediated hydrogen atom abstraction [1]. Researchers should incorporate CAS 1780345-54-1 into their synthetic route when metabolic identification studies implicate pyrrolidine ring oxidation as a primary clearance pathway, using the Boc-protected building block for direct incorporation without additional protection/deprotection steps.

Structure-Based Design Requiring Defined Pyrrolidine Ring Conformation for Target Complementarity

In structure-based drug design where X-ray crystallography or cryo-EM reveals that a specific pyrrolidine ring pucker is required for optimal target engagement, the 4,4-difluoro substitution provides a predictable conformational lock [1]. Computational and experimental studies demonstrate that gem-difluorination at the 4-position stabilizes a preferred ring conformation with energy differences exceeding 1–2 kcal/mol relative to alternative puckers—translating to a >10-fold population bias at room temperature [2]. This contrasts with non-fluorinated pyrrolidines, which undergo rapid interconversion between envelope and twist conformations with low barriers (~0.5 kcal/mol). When the bioactive conformation of the pyrrolidine ring is known from structural biology, CAS 1780345-54-1 enables rational design by providing a synthetically accessible building block with pre-defined three-dimensional geometry.

Quote Request

Request a Quote for 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.